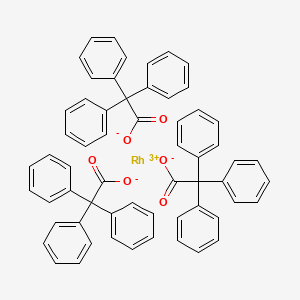

Triacétate de triphénylrhodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rhodium triphenyl acetate is an organometallic compound that features rhodium as the central metal atom coordinated with triphenyl acetate ligands. This compound is known for its applications in catalysis, particularly in organic synthesis and industrial processes. It is a versatile reagent and catalyst, often used in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Applications De Recherche Scientifique

Rhodium triphenyl acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation and hydrogenation.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Mécanisme D'action

Target of Action

Rhodium triphenyl acetate, also known as rhodium(3+);2,2,2-triphenylacetate, is primarily used as a catalyst in various organic transformations . The primary targets of this compound are the reactant molecules in these transformations. The role of rhodium triphenyl acetate is to accelerate the reaction rate and increase the yield of the desired product .

Mode of Action

The mode of action of rhodium triphenyl acetate involves its interaction with reactant molecules to facilitate their transformation. It is suggested that rhodium-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

These transformations can involve a variety of biochemical pathways, depending on the specific reactants and conditions .

Result of Action

The result of rhodium triphenyl acetate’s action is the facilitation of various organic transformations. These transformations can lead to the formation of a wide range of organic compounds, including cyclic carbamates, nitrene insertions, and cyclic oxonium ylides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodium triphenyl acetate can be synthesized through the reaction of rhodium chloride with triphenyl acetate in the presence of a suitable base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of rhodium triphenyl acetate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and maintain consistency in the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Rhodium triphenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form rhodium(III) species.

Reduction: It can be reduced back to rhodium(I) species under suitable conditions.

Substitution: The triphenyl acetate ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can regenerate rhodium(I) species. Substitution reactions can produce a variety of rhodium complexes with different ligands .

Comparaison Avec Des Composés Similaires

Rhodium triphenyl phosphine: Another rhodium complex with triphenyl phosphine ligands, used in similar catalytic applications.

Rhodium acetate: A simpler rhodium complex with acetate ligands, also used in catalysis.

Rhodium carbonyl complexes: These complexes feature carbonyl ligands and are used in hydroformylation and other catalytic processes.

Uniqueness: Rhodium triphenyl acetate is unique due to the presence of triphenyl acetate ligands, which provide distinct steric and electronic properties. This uniqueness allows for specific catalytic activities and selectivities that may not be achievable with other rhodium complexes. The compound’s versatility and stability make it a valuable reagent in both research and industrial applications .

Activité Biologique

Rhodium triphenyl acetate (RTA), a coordination compound of rhodium, has garnered attention in various fields, particularly in organic chemistry and medicinal applications. This article delves into the biological activity of RTA, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Rhodium triphenyl acetate is primarily utilized as a catalyst in organic transformations. Its biological activity is attributed to its ability to interact with biomolecules, facilitating various chemical reactions. The compound can generate rhodium-centered radical species through mechanisms such as photoredox catalysis and charge transfer processes involving tertiary phosphines.

Key Mechanisms:

- Catalytic Action: RTA acts as a catalyst in reactions like hydroformylation and hydrogenation, enhancing the formation of organic compounds.

- Radical Generation: The formation of rhodium radicals allows for unprecedented activation modes, which can lead to diverse biochemical transformations .

Biochemical Pathways

The interactions of RTA with biological systems can lead to various biochemical pathways:

- Organic Transformations: RTA facilitates the synthesis of cyclic carbamates and nitrene insertions, which are crucial in drug development and material science.

- Metabolic Pathways: Studies have shown that rhodium compounds may influence metabolic processes in tumor-bearing models, highlighting their potential role in cancer therapeutics .

Biological Activity and Therapeutic Potential

Research into the biological activity of RTA indicates its potential as a therapeutic agent. Some notable findings include:

- Antitumor Activity: In vivo studies have demonstrated that rhodium acetate derivatives can be incorporated into tumor cells, suggesting a possible mechanism for targeting cancer cells .

- Drug Development: Ongoing research is examining RTA's role in medicinal chemistry, aiming to develop new drugs that leverage its catalytic properties for therapeutic purposes .

Case Studies

Several studies have investigated the biological effects of rhodium complexes, including RTA:

- Ehrlich Ascites Tumor Model: A study assessed the metabolism of rhodium(II) acetate in tumor-bearing mice, revealing rapid distribution and excretion patterns. The liver was identified as the primary organ for rhodium deposition, with minimal amounts detected in brain tissue .

- Catalytic Reactions: Research has shown that RTA can effectively catalyze the transannulation of triazoles with nitriles, yielding imidazoles with high selectivity. This reaction underscores the compound's utility in organic synthesis and potential pharmaceutical applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

rhodium(3+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIVYHNRWSWCRU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O6Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.